molecular formula C19H22N4O2S2 B13413562 1-Ethyl-5-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-methyl-2-oxo-6-(pyrrolidin-1-yl)-1,2-dihydropyridine-3-carbonitrile CAS No. 7063-53-8

1-Ethyl-5-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-methyl-2-oxo-6-(pyrrolidin-1-yl)-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B13413562
CAS No.: 7063-53-8
M. Wt: 402.5 g/mol
InChI Key: IOYKMWFQNJFVMS-UHFFFAOYSA-N
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Description

1-Ethyl-5-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-methyl-2-oxo-6-(pyrrolidin-1-yl)-1,2-dihydropyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as thiazolidine, pyrrolidine, and nitrile

Preparation Methods

The synthesis of 1-Ethyl-5-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-methyl-2-oxo-6-(pyrrolidin-1-yl)-1,2-dihydropyridine-3-carbonitrile involves several steps. The synthetic route typically starts with the preparation of the thiazolidine ring, followed by the introduction of the pyrrolidine and nitrile groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and reduce costs .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to primary amines under specific conditions.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

1-Ethyl-5-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-methyl-2-oxo-6-(pyrrolidin-1-yl)-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other thiazolidine and pyrrolidine derivatives. Compared to these compounds, 1-Ethyl-5-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-methyl-2-oxo-6-(pyrrolidin-1-yl)-1,2-dihydropyridine-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

Properties

CAS No.

7063-53-8

Molecular Formula

C19H22N4O2S2

Molecular Weight

402.5 g/mol

IUPAC Name

1-ethyl-5-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-methyl-2-oxo-6-pyrrolidin-1-ylpyridine-3-carbonitrile

InChI

InChI=1S/C19H22N4O2S2/c1-4-22-16(21-8-6-7-9-21)13(12(3)14(11-20)17(22)24)10-15-18(25)23(5-2)19(26)27-15/h10H,4-9H2,1-3H3

InChI Key

IOYKMWFQNJFVMS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=C(C1=O)C#N)C)C=C2C(=O)N(C(=S)S2)CC)N3CCCC3

Origin of Product

United States

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